An In-depth Technical Guide to the Chemical Properties and Stability of L-Tryptophan-13C
An In-depth Technical Guide to the Chemical Properties and Stability of L-Tryptophan-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of L-Tryptophan-13C, an isotopically labeled form of the essential amino acid L-Tryptophan. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize L-Tryptophan-13C in metabolic research, as an internal standard for quantitative analysis, or in other advanced applications.
Core Chemical Properties
L-Tryptophan-13C is a stable, non-radioactive isotopically labeled analog of L-Tryptophan where one or more carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, enabling its use in mass spectrometry-based assays for tracing and quantification.[1] The fundamental chemical properties are summarized in Table 1.
Table 1: Core Chemical Properties of L-Tryptophan-1-13C
| Property | Value | References |
| Chemical Formula | ¹³CC₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 205.22 g/mol | [2][3][4] |
| Appearance | White to yellowish-white crystalline powder | [2][5] |
| Melting Point | 280-285 °C (decomposes) | [2][6] |
| Optical Activity | [α]20/D -30.5° (c = 1 in H₂O) | [2][6] |
| Solubility | Slightly soluble in water. Soluble in formic acid and dilute hydrochloric acid.[5] Soluble in DMSO (with warming). Insoluble in H₂O at < 0.1 mg/mL.[7] | [1][5][7] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][6] |
| Chemical Purity | Typically ≥98% | [2] |
Stability Profile
The stability of L-Tryptophan-13C is comparable to that of unlabeled L-Tryptophan. Its degradation is influenced by several factors, including exposure to light, heat, oxygen, and extreme pH conditions. Understanding these degradation pathways is crucial for accurate experimental design and sample handling.
Table 2: Summary of L-Tryptophan-13C Stability and Degradation
| Condition | Observed Effects | Major Degradation Products | References |
| Light (Photostability) | Significant degradation upon exposure to UV light.[3] Leads to discoloration (yellowing) of solutions.[8] | N'-Formylkynurenine (NFK), Kynurenine (Kyn) | [3][8] |
| Temperature (Thermal Stability) | Degradation accelerates at elevated temperatures.[3] Significant discoloration observed in solution at temperatures >50 °C.[7] | N'-Formylkynurenine, Kynurenine, and other oxidation products | [3][7][8] |
| pH | Stable in neutral and slightly acidic solutions (pH 5.4-6.4).[5] Degradation can occur under strongly acidic or basic conditions, especially with heat. | Varies depending on pH and other conditions. | [5][8] |
| Oxidation | Susceptible to oxidation, particularly in the presence of oxygen, trace metals, or oxidizing agents like hydrogen peroxide.[3][8][9] | N'-Formylkynurenine, Kynurenine, Di-oxoindolylalanine (DiOia), 3a-hydroxy-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC) | [3][8] |
Experimental Protocols
Forced Degradation Study Protocol for L-Tryptophan-13C
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][10][11] The following is a representative protocol for a forced degradation study of L-Tryptophan-13C.
Objective: To evaluate the stability of L-Tryptophan-13C under various stress conditions as mandated by ICH guidelines[8][11] and to generate potential degradation products for the development and validation of a stability-indicating HPLC method.
Materials:
-
L-Tryptophan-13C
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of L-Tryptophan-13C at a concentration of 1 mg/mL in a suitable solvent (e.g., water with minimal organic co-solvent if necessary).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm.[2]
-
Injection Volume: 20 µL.
Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12]
Visualizations
The following diagrams illustrate key aspects of L-Tryptophan-13C's metabolism, experimental workflow for its stability analysis, and the logical relationships governing its stability.
Caption: Major metabolic pathways of L-Tryptophan-13C.
Caption: Experimental workflow for stability testing.
Caption: Factors affecting L-Tryptophan-13C stability.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. researchgate.net [researchgate.net]
